Cas no 17299-34-2 (3-Ethylcyclohex-2-enone)
3-Ethylcyclohex-2-enone Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclohexen-1-one,3-ethyl-
- 3-ethylcyclohex-2-en-1-one
- 3-ethyl-2-cyclohexen-1-one
- 3-ethyl-2-cyclohexenone
- 3-ethyl-cyclohex-2-ene-1-one
- 3-ethylcyclohex-2-enone
- 3-Ethyl-cyclohex-2-enone
- AC1L6252
- AC1Q6BTM
- AR-1F3175
- CTK4D4450
- NSC43635
- SureCN3938297
- 3-Ethylcyclohex-2-enone
-
- MDL: MFCD20882082
- Inchi: 1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h6H,2-5H2,1H3
- InChI Key: UORVPNKUEOFRLW-UHFFFAOYSA-N
- SMILES: O=C1C=C(CC)CCC1
Computed Properties
- Exact Mass: 124.08886
Experimental Properties
- PSA: 17.07
- LogP: 2.07580
3-Ethylcyclohex-2-enone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E939290-5mg |
3-Ethylcyclohex-2-enone |
17299-34-2 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939290-10mg |
3-Ethylcyclohex-2-enone |
17299-34-2 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E939290-50mg |
3-Ethylcyclohex-2-enone |
17299-34-2 | 50mg |
$ 295.00 | 2022-06-05 | ||
| Ambeed | A986675-1g |
3-EThylcyclohex-2-en-1-one |
17299-34-2 | 95% | 1g |
$706.0 | 2024-04-22 | |
| abcr | AB481286-250 mg |
3-Ethylcyclohex-2-enone |
17299-34-2 | 250MG |
€507.10 | 2023-04-20 | ||
| abcr | AB481286-1 g |
3-Ethylcyclohex-2-enone |
17299-34-2 | 1g |
€1,183.80 | 2023-04-20 | ||
| eNovation Chemicals LLC | Y1264690-250mg |
2-Cyclohexen-1-one,3-ethyl- |
17299-34-2 | 95% | 250mg |
$535 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1264690-1g |
2-Cyclohexen-1-one,3-ethyl- |
17299-34-2 | 95% | 1g |
$1220 | 2025-02-19 | |
| A2B Chem LLC | AD41936-250mg |
3-Ethylcyclohex-2-en-1-one |
17299-34-2 | 95% | 250mg |
$311.00 | 2024-04-20 | |
| A2B Chem LLC | AD41936-1g |
3-Ethylcyclohex-2-en-1-one |
17299-34-2 | 95% | 1g |
$739.00 | 2024-04-20 |
3-Ethylcyclohex-2-enone Suppliers
3-Ethylcyclohex-2-enone Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-Ethylcyclohex-2-enone
Comprehensive Overview of 3-Ethylcyclohex-2-enone (CAS No. 17299-34-2): Properties, Applications, and Industry Insights
3-Ethylcyclohex-2-enone (CAS No. 17299-34-2) is a versatile cyclic enone compound widely utilized in organic synthesis, fragrance formulation, and pharmaceutical research. This α,β-unsaturated ketone features a six-membered ring with an ethyl substituent at the 3-position, making it a valuable intermediate for Michael addition reactions, Diels-Alder cycloadditions, and other key transformations. Its molecular structure (C8H12O) balances reactivity with stability, enabling diverse applications across scientific and industrial domains.
Recent trends in green chemistry have spurred interest in 3-Ethylcyclohex-2-enone as a building block for sustainable synthesis. Researchers highlight its role in biocatalytic reduction processes and atom-efficient reactions, aligning with the global push toward environmentally friendly production methods. The compound's low toxicity profile compared to traditional reagents makes it attractive for flavor and fragrance applications, where consumers increasingly demand clean-label ingredients.
In pharmaceutical contexts, 17299-34-2 serves as a precursor for chiral synthons and steroid analogs. Its conjugated carbonyl system allows selective functionalization, addressing growing needs for structure-activity relationship (SAR) studies. Analytical techniques like GC-MS and HPLC confirm its high purity (>98%), a critical factor for GMP-compliant manufacturing.
The cosmetics industry values 3-Ethylcyclohex-2-enone for its woody-herbaceous odor profile, frequently incorporating it into niche perfumery and personal care formulations. Market analysts note rising demand in luxury fragrance segments, where unique synthetic aroma chemicals complement natural extracts. Proper storage under nitrogen atmosphere at 2-8°C ensures optimal stability.
From a regulatory standpoint, 17299-34-2 complies with major chemical inventories including TSCA, REACH, and DSL, facilitating global trade. Suppliers emphasize batch-to-batch consistency through advanced quality control protocols, responding to industry demands for reproducible synthetic routes. The compound's Kow (logP) value of 1.82 suggests moderate lipophilicity, informing formulation scientists about its solubility parameters.
Emerging research explores 3-Ethylcyclohex-2-enone in material science, particularly for photopolymerizable monomers and coating additives. Its UV absorption characteristics around 230 nm enable applications in light-stabilized systems. These developments align with searches for high-performance specialty chemicals in technical forums.
For laboratory handling, standard organic chemistry precautions apply. The compound's flash point of 93°C classifies it as combustible, requiring proper ventilation during large-scale use. Safety data sheets recommend PPE including nitrile gloves and chemical goggles, reflecting modern occupational health standards.
Innovative production methods now employ continuous flow chemistry to synthesize 3-Ethylcyclohex-2-enone, improving yield optimization and energy efficiency. These advancements address frequent queries about cost-effective scaling in patent literature and process chemistry discussions.
Environmental fate studies indicate ready biodegradability under OECD 301 standards, supporting its selection for eco-conscious formulations. This data responds to increasing searches for persistent organic pollutant (POP) alternatives in regulatory databases.
Future applications may leverage computational chemistry models to predict novel derivatives of 17299-34-2, particularly for drug discovery pipelines. The compound's molecular docking potential with biological targets remains an active research area, as evidenced by recent PubMed publications.
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